molecular formula C9H9NO2 B1600081 (R)-(+)-4-Methoxymandelonitrile CAS No. 97070-73-0

(R)-(+)-4-Methoxymandelonitrile

Cat. No. B1600081
CAS RN: 97070-73-0
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-VIFPVBQESA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and their chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties may include its acidity or basicity, its reactivity with other substances, and its behavior under various conditions.


Scientific Research Applications

“®-(+)-4-Methoxymandelonitrile” is a biochemical used in proteomics research . It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 . It’s a useful intermediate in the preparation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols .

  • Synthesis of (S)-Tembamide
    • Field : Biochemistry and pharmaceuticals .
    • Application Summary : This compound is used in a multi-catalytic route for the synthesis of (S)-Tembamide . Enantiopure β-amino alcohols like (S)-Tembamide are significant building blocks for the synthesis of active pharmaceutical ingredients .
    • Methods and Procedures : The process involves a two-step catalytic route that converts 4-anisaldehyde into a β-amino alcohol derivative, (S)-Tembamide, with excellent enantiopurity . The initial step is a concurrent biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate . The O-benzoyl cyanohydrin is then converted to (S)-Tembamide in a hydrogenation reaction catalyzed by Raney Ni .
    • Results and Outcomes : The process results in the synthesis of (S)-Tembamide with 98% enantiomeric excess . The strategy might be transferrable to the synthesis of other N-acyl-β-amino alcohols .

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


For a specific compound like “®-(+)-4-Methoxymandelonitrile”, you would need to search the scientific literature to find relevant papers and then analyze those papers to gather this information. Tools like PubMed for biomedical literature, SciFinder for chemical literature, and Google Scholar can be useful for this purpose. Please note that this is a general approach and the specific details may vary depending on the nature of the compound and the available information.


properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDAAMXETLHTER-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473038
Record name (R)-(+)-4-Methoxymandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Methoxymandelonitrile

CAS RN

97070-73-0
Record name (R)-(+)-4-Methoxymandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-4-Methoxymandelonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LS Moon, M Pal, Y Kasetti, PV Bharatam… - The Journal of organic …, 2010 - ACS Publications
We have shown that a structure as simple as an ion pair of (R)- or (S)-mandelate and dimethylamminopyridinium ions possesses structural features that are sufficient for NMR …
Number of citations: 52 pubs.acs.org
L Leemans, L van Langen, F Hollmann, A Schallmey - Catalysts, 2019 - mdpi.com
A concurrent bienzymatic cascade for the synthesis of optically pure (S)-4-methoxymandelonitrile benzoate ((S)-3) starting from 4-anisaldehyde (1) has been developed. The cascade …
Number of citations: 11 www.mdpi.com
L Leemans, MD Walter, F Hollmann, A Schallmey… - Catalysts, 2019 - mdpi.com
Enantiopure β-amino alcohols constitute one of the most significant building blocks for the synthesis of active pharmaceutical ingredients. Despite the availability of a range of chiral β-…
Number of citations: 3 www.mdpi.com
D Alagöz, SS Tükel, D Yildirim - Applied biochemistry and biotechnology, 2015 - Springer
The carrier-based and carrier-free (cross-linked enzyme aggregate) covalent immobilizations of Prunus dulcis hydroxynitrile lyase were investigated. The immobilized preparations …
Number of citations: 11 link.springer.com
MME Delville, K Koch, JCM van Hest, FPJT Rutjes - researchgate.net
Benzaldehyde and furfural were freshly distilled before use. Ac2O was purified over P2O5, filtered and neutralized with K2CO3. After a second filtration pure Ac2O was obtained after …
Number of citations: 0 www.researchgate.net
L Leemans Martin - 2020 - d-nb.info
In recent years, the development of enzymatic cascades for the production of valuable chemical products has received special attention. These approaches offer potential economic and …
Number of citations: 2 d-nb.info
MME Delville, JJF van Gool, IM van Wijk… - Journal of Flow …, 2012 - Springer
Cyanohydrins are synthetically versatile chiral building blocks in organic synthesis. They can be conveniently synthesized in enantiomerically pure form via chemoenzymatic hydrogen …
Number of citations: 8 link.springer.com

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